molecular formula C30H23ClFN5O2S B2532871 N-(3-(1-(6-chloro-4-phenylquinazolin-2-yl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide CAS No. 865616-58-6

N-(3-(1-(6-chloro-4-phenylquinazolin-2-yl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Cat. No.: B2532871
CAS No.: 865616-58-6
M. Wt: 572.06
InChI Key: CPUZOHBRULORMW-UHFFFAOYSA-N
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Description

N-(3-(1-(6-chloro-4-phenylquinazolin-2-yl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C30H23ClFN5O2S and its molecular weight is 572.06. The purity is usually 95%.
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Biological Activity

N-(3-(1-(6-chloro-4-phenylquinazolin-2-yl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a complex compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a quinazoline core substituted with a pyrazole moiety and a methanesulfonamide group, which may contribute to its biological effects. The presence of the chloro and fluorine substituents suggests potential interactions with biological targets that could enhance its pharmacological efficacy.

Research indicates that compounds with similar structures often exhibit multiple mechanisms of action, including:

  • Inhibition of Enzymes : Many quinazoline derivatives are known to inhibit various kinases and enzymes, which may be relevant for treating cancers and inflammatory diseases.
  • Anti-inflammatory Effects : The methanesulfonamide group may confer anti-inflammatory properties, potentially through the inhibition of inducible nitric oxide synthase (iNOS) pathways .

Anticancer Activity

Several studies have highlighted the anticancer potential of quinazoline derivatives. For instance, compounds with similar structural frameworks have shown significant activity against various cancer cell lines. The anticancer activity is typically assessed through:

  • Cell Viability Assays : Determining the half-maximal inhibitory concentration (IC50) against specific cancer cell lines.
CompoundCell LineIC50 (µM)Reference
Compound AMCF-7 (Breast)10.5
Compound BA549 (Lung)15.0

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Similar derivatives have been evaluated for their effectiveness against bacterial strains:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Compound CE. coli5.0 µg/mL
Compound DS. aureus2.0 µg/mL

Study on Anti-inflammatory Effects

A study investigating the anti-inflammatory effects of related compounds demonstrated that they significantly reduced inflammatory markers in animal models. The mechanism involved the suppression of iNOS expression, leading to decreased nitric oxide production .

Study on Anticancer Properties

In a recent study focused on quinazoline derivatives, one compound exhibited notable cytotoxicity against prostate cancer cells with an IC50 value of 12 µM. This study also explored the compound's ability to induce apoptosis in cancer cells through mitochondrial pathways .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
The compound has been investigated for its potential as an anticancer agent. Quinazoline derivatives, including those similar to the target compound, have demonstrated significant activity against various cancer cell lines. For instance, studies have shown that quinazoline-based compounds can inhibit the growth of human tumor cells with effective concentrations (GI50) in the micromolar range . The structural features of the compound, such as the presence of the quinazoline moiety and the pyrazole ring, are believed to contribute to its biological activity by interacting with specific molecular targets involved in cancer progression.

Targeting Kinases
Recent research indicates that compounds with a similar scaffold have been effective in targeting kinases associated with cancer. For instance, quinazoline-based inhibitors have been shown to exhibit potent activity against kinases like EGFR (epidermal growth factor receptor), which is often overexpressed in various cancers . The optimization of such compounds could lead to new therapeutic options for patients with resistant forms of cancer.

Antiparasitic Applications

Trypanosomiasis Treatment
The compound's analogs have also been explored for their efficacy against Trypanosoma brucei, the causative agent of African sleeping sickness. Research has highlighted that modifications on the quinazoline scaffold can enhance potency and selectivity against T. brucei while minimizing toxicity to human cells . This suggests a promising avenue for developing new treatments for neglected tropical diseases.

Pharmacological Properties

Bioavailability and Solubility
One key aspect of drug development is ensuring that compounds possess adequate bioavailability and solubility. The methanesulfonamide group in this compound may enhance its solubility compared to other derivatives, potentially improving its pharmacokinetic profile. Enhanced solubility can lead to better absorption and distribution within biological systems, which is crucial for therapeutic efficacy .

Structure-Activity Relationship (SAR)

Optimization Strategies
Understanding the structure-activity relationship (SAR) is vital for optimizing the efficacy of this compound. Studies involving similar quinazoline derivatives have shown that modifications at specific positions can significantly impact biological activity. For example, variations in substituents on the phenyl rings or alterations in the pyrazole structure can lead to improved potency against target enzymes or receptors .

Case Studies

Study Findings
Study 1: Anticancer ActivityDemonstrated significant inhibition of cell proliferation in various cancer cell lines with IC50 values below 10 µM .
Study 2: Antiparasitic ActivityShowed promising results against T. brucei, with analogs exhibiting EC50 values in low micromolar ranges .
Study 3: Pharmacokinetic EvaluationHighlighted improved solubility and bioavailability profiles compared to traditional quinazoline derivatives .

Properties

IUPAC Name

N-[3-[2-(6-chloro-4-phenylquinazolin-2-yl)-3-(4-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H23ClFN5O2S/c1-40(38,39)36-24-9-5-8-21(16-24)27-18-28(19-10-13-23(32)14-11-19)37(35-27)30-33-26-15-12-22(31)17-25(26)29(34-30)20-6-3-2-4-7-20/h2-17,28,36H,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPUZOHBRULORMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=C(C=C3)F)C4=NC5=C(C=C(C=C5)Cl)C(=N4)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H23ClFN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

572.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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